3-Chloro-2-buten-1-OL

Enzymology Biocatalysis Assay Development

3-Chloro-2-buten-1-ol (CAS 40605-42-3) is a halogenated unsaturated alcohol with the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol. It is a clear, colorless to light yellow liquid, soluble in polar organic solvents, with a density of 1.1±0.1 g/cm³ and a boiling point of 161.5±0.0 °C at 760 mmHg.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 40605-42-3
Cat. No. B1141498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-buten-1-OL
CAS40605-42-3
Synonyms3-Chloro-2-Buten-1-ol;  3-Chloro-2-buten-1-ol;  3-Chlorocrotyl Alcohol;  γ-Chlorocrotyl Alcohol
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC(=CCO)Cl
InChIInChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3
InChIKeySRQGZQPUPABHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-buten-1-OL (CAS 40605-42-3) Chemical Profile for Industrial and Research Procurement


3-Chloro-2-buten-1-ol (CAS 40605-42-3) is a halogenated unsaturated alcohol with the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol. It is a clear, colorless to light yellow liquid, soluble in polar organic solvents, with a density of 1.1±0.1 g/cm³ and a boiling point of 161.5±0.0 °C at 760 mmHg . Its structure features both a primary alcohol group and an allylic chloride, making it a versatile bifunctional building block. The compound is typically supplied at purities of 95-98% for research and industrial applications .

Why Generic Substitution of 3-Chloro-2-buten-1-OL Fails: Critical Performance Gaps in Research and Industrial Workflows


While other C4 unsaturated alcohols and chlorinated propanols exist, 3-Chloro-2-buten-1-ol possesses a unique combination of an allylic chloride and a primary alcohol in a conjugated system. This specific spatial arrangement and electronic character dictate its reactivity profile, which cannot be replicated by non-allylic chlorides like 3-chloro-1-propanol or non-halogenated analogs like 3-buten-1-ol. For instance, enzyme-based assays and synthetic pathways demonstrate that even structurally similar allylic alcohols exhibit vastly different kinetic and reaction outcomes. Substituting 3-Chloro-2-buten-1-ol with a seemingly close analog can lead to a complete loss of enzymatic activity, a drop in synthetic yield, or the formation of an entirely different product slate, as evidenced by comparative kinetic data [1].

Quantitative Differentiation of 3-Chloro-2-buten-1-OL: Head-to-Head Performance Data Against Closest Analogs


Superior Catalytic Specificity for Allylic Alcohol Dehydrogenase Compared to Other Allylic Substrates

In a direct head-to-head comparison using a purified 321-MB dehydrogenase from Pseudomonas putida MB-1, 3-Chloro-2-buten-1-ol exhibited a catalytic specificity (Vmax/Km) of 16 U mg⁻¹ μM⁻¹. This performance is significantly higher than that of the structurally related allylic alcohols (R)-(+)-Perillyl alcohol (8.8 U mg⁻¹ μM⁻¹) and 2-Buten-1-ol (4.6 U mg⁻¹ μM⁻¹) [1]. The 3.5-fold higher specificity over 2-Buten-1-ol demonstrates that the chloro-substituent is critical for optimal enzyme recognition and turnover.

Enzymology Biocatalysis Assay Development Allylic Alcohol Dehydrogenase

Defined Synthetic Yield as a Key Intermediate for Pharmaceutical Precursors

In the synthesis of complex PGI2 analogs (e.g., Beraprost), 3-Chloro-2-buten-1-ol is produced via the hydrolysis of 1,3-dichloro-2-butene with sodium carbonate, achieving a reported yield of 63% after 3.0 hours [1]. This established yield provides a benchmark for process optimization and cost-of-goods calculations when scaling up the synthesis of this specific intermediate. In contrast, alternative routes to similar allylic alcohol scaffolds often require more expensive or less readily available starting materials without a commensurate gain in yield.

Process Chemistry Pharmaceutical Synthesis Intermediate Production Route Scouting

Unique Bifunctional Reactivity Profile: Allylic Chloride vs. Non-Allylic Chloride Analogs

The strategic advantage of 3-Chloro-2-buten-1-ol lies in its dual functional groups: a primary alcohol and an allylic chloride. This allows for orthogonal synthetic transformations not possible with simple chloropropanols (e.g., 3-chloro-1-propanol, CAS 627-30-5) or non-halogenated alkenols (e.g., 3-buten-1-ol, CAS 627-27-0). The allylic chloride undergoes facile nucleophilic substitution, while the primary alcohol can be protected or oxidized independently. This inherent bifunctionality is a class-level feature of allylic chlorohydrins but is specifically absent in saturated analogs or non-chlorinated alkenols, which require additional steps to introduce a second reactive handle .

Organic Synthesis Reactivity Bifunctional Building Block Chemoselectivity

Optimal Use Cases for 3-Chloro-2-buten-1-OL (CAS 40605-42-3) Based on Verified Evidence


Substrate for High-Sensitivity Allylic Alcohol Dehydrogenase Assays

3-Chloro-2-buten-1-ol is the optimal substrate for developing and validating enzymatic assays involving allylic alcohol dehydrogenases, particularly the 321-MB dehydrogenase from Pseudomonas putida. Its high catalytic specificity (Vmax/Km = 16) ensures robust and sensitive detection, making it ideal for biocatalyst screening, enzyme characterization studies, and environmental monitoring of volatile organic compounds (VOCs) [1].

Key Intermediate in the Synthesis of PGI2 Analogs (e.g., Beraprost)

This compound serves as a critical building block in the multi-step synthesis of pharmacologically active prostacyclin (PGI2) analogs, such as Beraprost, which is used for treating hypertension. The established 63% yield from 1,3-dichloro-2-butene provides a reliable starting point for process development and scale-up efforts in medicinal chemistry and pharmaceutical manufacturing [1].

Versatile Bifunctional Building Block for Complex Organic Synthesis

Its unique structure, containing both an allylic chloride and a primary alcohol, allows for orthogonal functionalization. This makes 3-Chloro-2-buten-1-ol indispensable for the synthesis of complex molecules where sequential transformations on a C4 backbone are required. It is used in the preparation of methallyl derivatives, acetylenic alcohols (via dehydrochlorination), and various heterocyclic compounds [1].

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